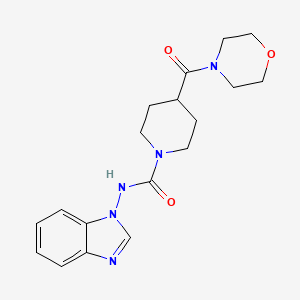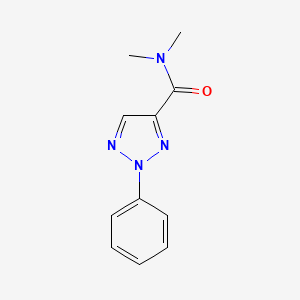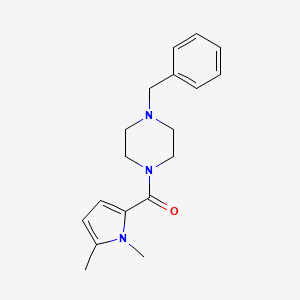
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
作用机制
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been shown to reduce the amplitude of excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor. N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has also been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to be involved in learning and memory.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has several advantages for lab experiments. First, it is a potent and selective antagonist of the AMPA receptor, which allows for specific manipulation of the receptor. Second, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has a relatively long half-life, which allows for sustained inhibition of the receptor. However, one limitation of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide is that it can also inhibit kainate receptors, which can complicate the interpretation of the results.
未来方向
There are several future directions for the use of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to explore the therapeutic potential of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide in the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide and to develop more selective antagonists of the AMPA receptor.
合成方法
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide can be synthesized using a multistep process starting from 3,4-dimethoxyaniline and 1,2-diaminobenzene. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl glyoxalate to form 3,4-dimethoxyphenylpyruvic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-diaminobenzene to form N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide.
科学研究应用
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has also been used to study the involvement of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-8-7-11(9-16(15)23-2)19-17(21)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBITXYNGVNKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)

![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)

![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)